

Technical Guide: Methyl Adipoyl Chloride in Drug Development and Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methyl adipoyl chloride*

Cat. No.: *B057644*

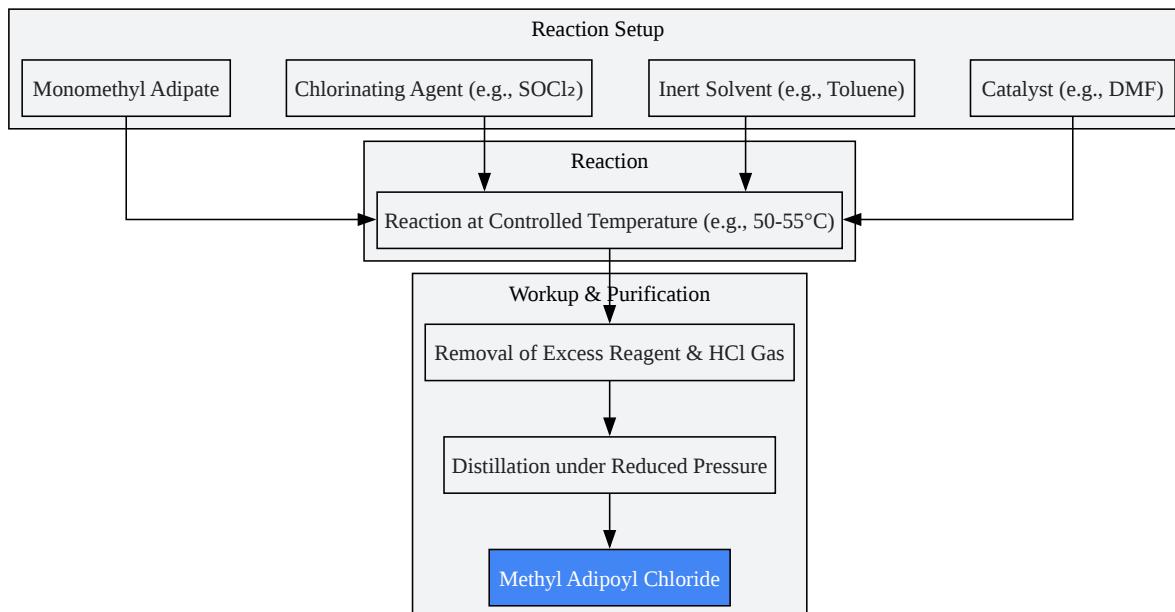
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **methyl adipoyl chloride**, a key reagent in the synthesis of novel therapeutic agents. This document details its chemical properties, experimental applications, and its role in modulating critical signaling pathways, offering valuable insights for professionals in drug discovery and development.

Core Properties of Methyl Adipoyl Chloride

Methyl adipoyl chloride, also known as methyl 6-chloro-6-oxohexanoate, is a mono-acyl chloride derivative of adipic acid. Its bifunctional nature, possessing both an ester and a reactive acyl chloride group, makes it a versatile building block in organic synthesis.


Property	Data
Molecular Formula	C ₇ H ₁₁ ClO ₃
Molecular Weight	178.61 g/mol
CAS Number	35444-44-1
Appearance	Colorless to pale yellow liquid
Boiling Point	76 °C at 0.8 mmHg
Density	1.148 g/mL at 25 °C
Refractive Index	n _{20/D} 1.4470

Synthesis of Methyl Adipoyl Chloride

The synthesis of **methyl adipoyl chloride** typically involves the selective conversion of the monomethyl ester of adipic acid (monomethyl adipate) to its corresponding acyl chloride. This can be achieved using standard chlorinating agents. A general synthetic approach is outlined below:

Reaction: Monomethyl adipate is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent and sometimes with a catalytic amount of a substance like N,N-dimethylformamide (DMF). The reaction selectively converts the carboxylic acid moiety to an acyl chloride, leaving the methyl ester group intact.

Illustrative Workflow for Synthesis:

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **methyl adipoyl chloride**.

Experimental Protocols

Friedel-Crafts Acylation using Methyl Adipoyl Chloride

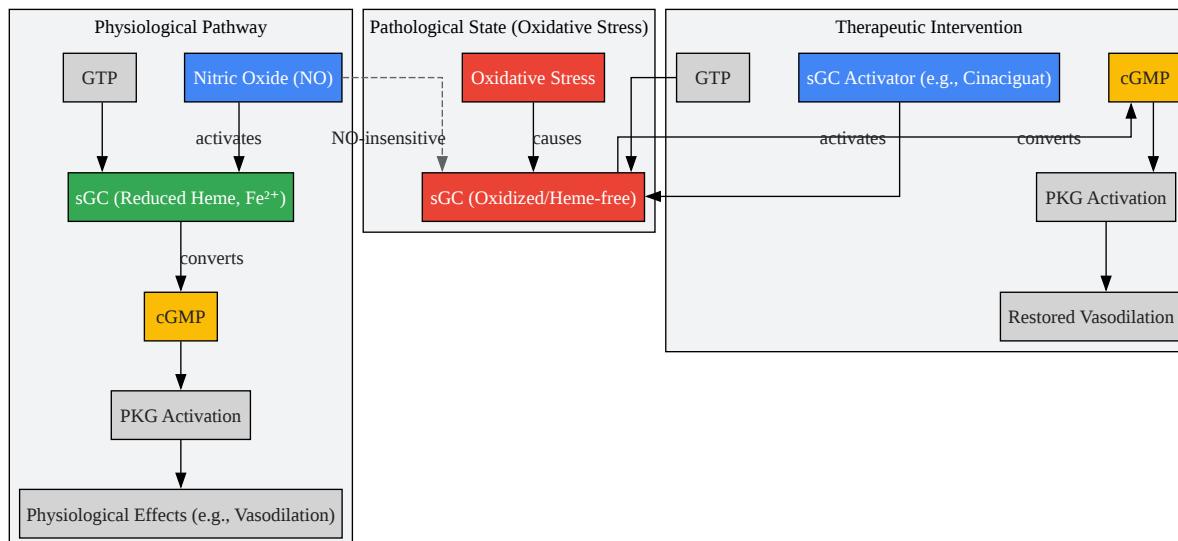
This protocol describes a representative application of **methyl adipoyl chloride** in a Friedel-Crafts acylation reaction to form a carbon-carbon bond with an aromatic compound.

Materials:

- **Methyl adipoyl chloride** (methyl 6-chloro-6-oxohexanoate)

- Fluorobenzene
- Aluminum chloride (AlCl_3)
- Dichloromethane (CH_2Cl_2)
- Acidified iced water
- Magnesium sulfate (MgSO_4)
- Silica gel
- Petroleum ether
- Ethyl acetate

Procedure:


- Prepare a suspension of 2.59 g (19.4×10^{-3} mol) of aluminum chloride in 4 ml of dichloromethane.
- Cool the suspension to -5 °C.
- Gradually add a mixture of 0.97 ml (10.3×10^{-3} mol) of fluorobenzene and 1.31 ml (8.4×10^{-3} mol) of **methyl adipoyl chloride** in 3 ml of dichloromethane, maintaining the temperature between -4 and -7 °C.
- Allow the reaction mixture to warm to 20 °C and stir for 15 hours.
- Hydrolyze the reaction by pouring it into acidified iced water.
- Extract the product with dichloromethane.
- Wash the organic phase with water, dry over magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by chromatography on silica gel using a petroleum ether/ethyl acetate mixture (96/4) as the eluent to yield the final product.

Role in Modulating the Soluble Guanylyl Cyclase (sGC) Signaling Pathway

Methyl adipoyl chloride serves as a crucial reagent in the synthesis of heme-mimetics, such as cinaciguat (BAY 58-2667), which are potent activators of soluble guanylyl cyclase (sGC).^[1] The nitric oxide (NO)-sGC-cyclic guanosine monophosphate (cGMP) pathway is a fundamental signaling cascade in the cardiovascular system, regulating processes like vasodilation.^[2]

Under conditions of oxidative stress, the sGC enzyme can become oxidized and heme-deficient, rendering it unresponsive to endogenous NO.^[2] Cinaciguat and similar compounds synthesized using reagents like **methyl adipoyl chloride** can activate this NO-unresponsive form of sGC, restoring the production of cGMP.^[2] This mechanism offers a promising therapeutic strategy for cardiovascular diseases associated with endothelial dysfunction.

The NO-sGC-cGMP Signaling Pathway and the Action of sGC Activators

[Click to download full resolution via product page](#)

Caption: The NO-sGC-cGMP signaling pathway and the therapeutic action of sGC activators.

Experimental Protocol: In Vitro sGC Activity Assay (cGMP Accumulation)

This protocol outlines a general method to assess the activity of sGC activators, such as those synthesized using **methyl adipoyl chloride**, by measuring the accumulation of cGMP in cultured cells.

Materials:

- Cultured cells (e.g., pulmonary artery smooth muscle cells)
- sGC activator compound (e.g., cinaciguat)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
- Cell lysis buffer (e.g., 0.1 N HCl)
- Commercial cGMP enzyme immunoassay (EIA) kit
- Protein assay kit (e.g., BCA)

Procedure:

- Cell Culture: Seed and culture cells in appropriate plates until they reach the desired confluence.
- Pre-treatment with PDE Inhibitor: To prevent the degradation of newly synthesized cGMP, pre-treat the cells with a PDE inhibitor in a serum-free medium for a defined period (e.g., 10-30 minutes).
- Compound Treatment: Add varying concentrations of the sGC activator to the cells and incubate for a specific time (e.g., 15-30 minutes) at 37°C.
- Cell Lysis: Terminate the reaction by removing the medium and lysing the cells with a suitable lysis buffer.
- Sample Collection: Collect the cell lysates and centrifuge to pellet cellular debris.
- cGMP Measurement: Measure the cGMP concentration in the supernatants using a commercial cGMP EIA kit, following the manufacturer's instructions.
- Protein Quantification: Determine the total protein concentration in each lysate for normalization of the cGMP levels.
- Data Analysis: Express the results as the amount of cGMP produced per milligram of protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Soluble guanylate cyclase activation with cinaciguat: a new approach to the treatment of decompensated heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Methyl Adipoyl Chloride in Drug Development and Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b057644#molecular-weight-and-formula-of-methyl-adipoyl-chloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

